molecular formula C10H11IO B14273239 Benzenebutanal, 2-iodo- CAS No. 171734-11-5

Benzenebutanal, 2-iodo-

Cat. No.: B14273239
CAS No.: 171734-11-5
M. Wt: 274.10 g/mol
InChI Key: QPRUXHUMICWQTK-UHFFFAOYSA-N
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Description

Benzenebutanal, 2-iodo- is an organic compound that belongs to the class of aromatic aldehydes. It is characterized by the presence of a benzene ring substituted with a butanal group and an iodine atom. The molecular formula of this compound is C10H11IO, and it is known for its unique chemical properties due to the presence of both the aldehyde and iodine functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenebutanal, 2-iodo- typically involves the iodination of benzenebutanal. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction conditions often require a solvent like acetic acid and a catalyst to facilitate the iodination process.

Industrial Production Methods

Industrial production of Benzenebutanal, 2-iodo- may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzenebutanal, 2-iodo- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

    Oxidation: Benzenebutanoic acid.

    Reduction: Benzenebutanol.

    Substitution: Various substituted benzenebutanal derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Benzenebutanal, 2-iodo- involves its reactivity due to the presence of the aldehyde and iodine functional groups. The aldehyde group can participate in nucleophilic addition reactions, while the iodine atom can undergo substitution reactions. These functional groups allow the compound to interact with various molecular targets and pathways, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

171734-11-5

Molecular Formula

C10H11IO

Molecular Weight

274.10 g/mol

IUPAC Name

4-(2-iodophenyl)butanal

InChI

InChI=1S/C10H11IO/c11-10-7-2-1-5-9(10)6-3-4-8-12/h1-2,5,7-8H,3-4,6H2

InChI Key

QPRUXHUMICWQTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCCC=O)I

Origin of Product

United States

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